molecular formula C9H9ClN2S B1612137 5-(Chloromethyl)-1-methyl-3-thien-2-yl-1H-pyrazole CAS No. 876316-96-0

5-(Chloromethyl)-1-methyl-3-thien-2-yl-1H-pyrazole

Cat. No. B1612137
M. Wt: 212.7 g/mol
InChI Key: GQMRXNSYTBKJTB-UHFFFAOYSA-N
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Description

This would typically involve a basic overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the overall reaction mechanism.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the compound’s structure.



Chemical Reactions Analysis

This would involve a study of the compound’s reactivity, including what types of chemical reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis Methodologies and Chemical Properties

The synthesis of pyrazoles, including those with functionalized side chains like "5-(Chloromethyl)-1-methyl-3-thien-2-yl-1H-pyrazole," often involves novel flexible synthetic approaches. For example, Grotjahn et al. (2002) described a new synthesis method for pyrazoles with different functionalized substituents at C3 and C5, showcasing the versatility in modifying pyrazole compounds to enhance their application in chemical synthesis and pharmaceutical development (Grotjahn et al., 2002). This methodology emphasizes the potential for creating ligands with specific properties by manipulating the substituents on the pyrazole ring.

Medicinal Chemistry Applications

In the context of medicinal chemistry, pyrazole derivatives have been explored for their potential as pharmacologically active compounds. Kumar et al. (2018) developed novel thienyl-pyrazole carboxamides with significant inhibitory activity against Phospholipase A2, highlighting their potential in designing new anti-inflammatory drugs (Kumar et al., 2018). This research underscores the therapeutic relevance of pyrazole derivatives in addressing inflammation-mediated disorders.

Antifungal and Antibacterial Properties

Pyrazole derivatives have also been evaluated for their antifungal and antibacterial properties. Ibraheem et al. (2020) synthesized novel benzimidazole-pyrazoline hybrid molecules, demonstrating significant anti-diabetic potential by inhibiting α-glucosidase (Ibraheem et al., 2020). Additionally, Chen et al. (2000) reported the synthesis and fungicidal activity of pyrazole derivatives against Rhizoctonia solani, a pathogen affecting rice, showcasing the agricultural applications of these compounds (Chen et al., 2000).

Applications in Material Science

Beyond biomedical applications, pyrazole derivatives have found utility in material science, such as in the development of photovoltaic devices. Zhou et al. (2010) discussed the synthesis of thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers, highlighting their application in photovoltaic devices due to their desirable optical properties and electrochemical behavior (Zhou et al., 2010).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. Safety data sheets (SDS) would be a key resource for this information.


Future Directions

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Please note that this is a general guide, and the specifics would depend on the particular compound and the available research. For a novel or less-studied compound, much of this information may not be available, and additional experimental research may be needed. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

5-(chloromethyl)-1-methyl-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c1-12-7(6-10)5-8(11-12)9-3-2-4-13-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMRXNSYTBKJTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594567
Record name 5-(Chloromethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole

CAS RN

876316-96-0
Record name 5-(Chloromethyl)-1-methyl-3-(2-thienyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876316-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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